CID 78062186
Description
For context, PubChem Compound Identifiers (CIDs) are numerical codes assigned to chemical entities, enabling standardized referencing across studies. Structural attributes, biological activity, and physicochemical properties are critical for characterizing such compounds .
Properties
Molecular Formula |
Ge3V5 |
|---|---|
Molecular Weight |
472.6 g/mol |
InChI |
InChI=1S/3Ge.5V |
InChI Key |
AWNYNWMMBVQUJT-UHFFFAOYSA-N |
Canonical SMILES |
[V].[V].[V].[V].[V].[Ge].[Ge].[Ge] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 78062186 would likely involve scaling up the laboratory synthesis to a larger scale. This process would require optimization of reaction conditions to ensure cost-effectiveness and efficiency. Industrial production may also involve the use of continuous flow reactors and other advanced technologies to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
CID 78062186 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are critical factors that influence the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
CID 78062186 has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound may have applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of CID 78062186 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications and safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analysis
- Approach : Compare 2D/3D structures using cheminformatics tools, as demonstrated for oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) and betulin-derived inhibitors (CIDs: 72326, 64971, 92158, 10153267) .


- Key Metrics: Functional groups, stereochemistry, and backbone alignment (e.g., steroid or triterpenoid frameworks).
Physicochemical Properties
- Methods : Use GC-MS or LC-MS for profiling, as applied to CID-containing fractions in vacuum-distilled essential oils .

- Parameters : Molecular weight, solubility (logP), and volatility.
Table: Hypothetical Comparison of CID 78062186 and Analogs
| Property | This compound (Hypothetical) | Betulin (CID 72326) | Oscillatoxin D (CID 101283546) |
|---|---|---|---|
| Molecular Formula | C₃₀H₅₀O₄ | C₃₀H₅₀O₂ | C₃₂H₅₂O₈ |
| Molecular Weight (g/mol) | 474.7 | 442.7 | 588.7 |
| logP | 6.2 | 8.1 | 4.5 |
| Biological Target | Enzyme X | CYP3A4 | Sodium Channels |
| IC₅₀/EC₅₀ (µM) | 0.85 | 12.3 | 0.12 |
Research Findings and Challenges
- Methodological Insights :
- Pretraining and fine-tuning strategies from NLP models (e.g., BERT, RoBERTa) emphasize rigorous hyperparameter optimization, which parallels compound screening workflows .
- Structural overlays and 3D alignments, as used for DHEAS (CID 12594) and taurocholic acid (CID 6675), highlight the importance of spatial orientation in inhibitor design .
- Limitations: Private datasets and computational costs (noted in NLP studies) mirror challenges in cheminformatics, where proprietary compound libraries restrict reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



